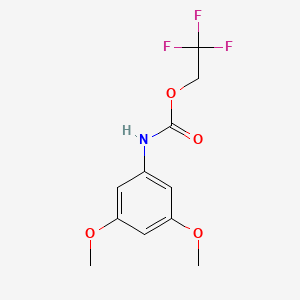
2,2,2-trifluoroethyl N-(3,5-dimethoxyphenyl)carbamate
Overview
Description
“2,2,2-trifluoroethyl N-(3,5-dimethoxyphenyl)carbamate” is a chemical compound with the IUPAC name 2,2,2-trifluoroethyl 3,5-dimethoxyphenylcarbamate . It has a molecular weight of 279.22 .
Molecular Structure Analysis
The InChI code for this compound is 1S/C11H12F3NO4/c1-17-8-3-7(4-9(5-8)18-2)15-10(16)19-6-11(12,13)14/h3-5H,6H2,1-2H3,(H,15,16) . This code provides a detailed description of the molecule’s structure, including the arrangement of atoms and bonds.Physical And Chemical Properties Analysis
This compound is a powder at room temperature .Scientific Research Applications
Nanoparticle Delivery Systems
One notable application of carbamate-related compounds is in the development of nanoparticle systems for agricultural use. Solid lipid nanoparticles and polymeric nanocapsules containing carbendazim and tebuconazole, for example, have been investigated for their potential to provide sustained release of fungicides, offering advantages such as enhanced transfer to the site of action, reduced environmental and human toxicity, and decreased losses due to degradation. These systems have shown high association efficiency and modified release profiles, indicating the utility of carbamate derivatives in creating more efficient and safer agricultural treatments (Campos et al., 2015).
Chromatographic Applications
Carbamates have also been employed in chromatography for the resolution of optical isomers. For instance, 3,5-disubstituted phenylcarbamates of cellulose and amylose have been prepared and used as chiral stationary phases in high-performance liquid chromatography (HPLC), showcasing their effectiveness in separating enantiomers. This application underlines the role of carbamate derivatives in analytical chemistry, where they contribute to the advancement of chiral separation technologies (Okamoto et al., 1990).
Catalytic Systems
Furthermore, carbamate compounds have been implicated in catalytic systems, such as those involving rhenium tricarbonyl-based molecular catalysts for the conversion of CO2 into higher-energy products. These catalysts have been studied for their ability to facilitate CO2 reduction, potentially contributing to the development of sustainable chemical processes. Research in this area aims to understand the mechanisms by which these catalysts operate, with a view to enhancing their efficiency and selectivity for CO2 conversion (Agarwal et al., 2012).
Luminescent Materials
Carbamate derivatives have also found applications in the design of luminescent materials. For example, iridium(III) complexes with carbamate ligands exhibit aggregation-induced emission (AIE) and have potential uses in data security protection due to their photophysical properties. These materials demonstrate the versatility of carbamate structures in the development of advanced functional materials for technological applications (Song et al., 2016).
Safety And Hazards
The compound is associated with several hazard statements, including H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding inhalation and contact with skin and eyes, among others .
properties
IUPAC Name |
2,2,2-trifluoroethyl N-(3,5-dimethoxyphenyl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12F3NO4/c1-17-8-3-7(4-9(5-8)18-2)15-10(16)19-6-11(12,13)14/h3-5H,6H2,1-2H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKMQAHDZHCPCGN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)NC(=O)OCC(F)(F)F)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12F3NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,2,2-trifluoroethyl N-(3,5-dimethoxyphenyl)carbamate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



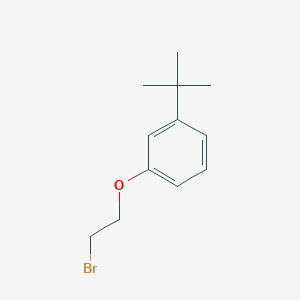
![4-[4-(2-Methoxyethyl)phenoxy]aniline](/img/structure/B1519216.png)
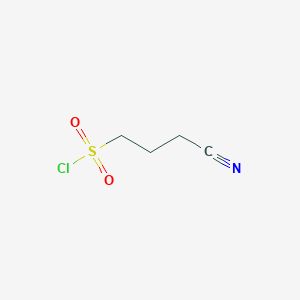
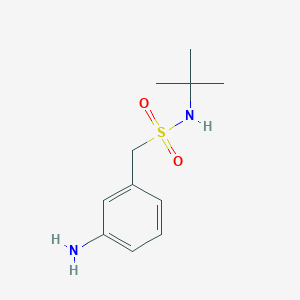
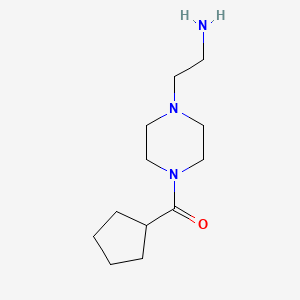
![2-[Cyclopropyl(methyl)amino]acetic acid](/img/structure/B1519222.png)
![methyl({[3-methyl-1-phenyl-5-(1H-1,2,4-triazol-1-yl)-1H-pyrazol-4-yl]methyl})amine](/img/structure/B1519224.png)
![4-[2-(Acetylamino)ethoxy]-3-methoxybenzoic acid](/img/structure/B1519226.png)
![[5-Fluoro-2-(4-methylpiperazin-1-yl)phenyl]methanamine](/img/structure/B1519227.png)
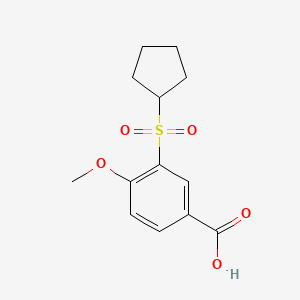
![4-hydroxy-1-[4-(propan-2-yl)phenyl]-1H-pyrazole-3-carboxylic acid](/img/structure/B1519230.png)
![3-[3-(Aminomethyl)phenyl]-1-(pyridin-4-ylmethyl)urea](/img/structure/B1519231.png)
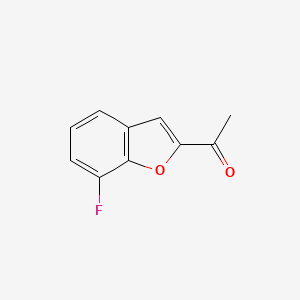
![1-(4-{2-[4-(2-Aminoethyl)phenoxy]ethyl}piperazin-1-yl)ethan-1-one](/img/structure/B1519234.png)